molecular formula C13H10N2O4 B093512 2-Anilino-5-nitrobenzoic acid CAS No. 16927-50-7

2-Anilino-5-nitrobenzoic acid

Cat. No.: B093512
CAS No.: 16927-50-7
M. Wt: 258.23 g/mol
InChI Key: DOTLBHVBCHNOAA-UHFFFAOYSA-N
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Description

Contextualization within N-Arylanthranilic Acid Derivatives and Related Structures

2-Anilino-5-nitrobenzoic acid is a derivative of anthranilic acid (2-aminobenzoic acid), a versatile and economically significant starting material for the synthesis of a wide array of chemical compounds, including dyes, perfumes, and pharmaceuticals. researchgate.net The defining feature of this compound is its N-aryl group, which classifies it as an N-arylanthranilic acid. This class of compounds is characterized by a diarylamine linkage where one of the aryl groups is a benzoic acid moiety.

The introduction of a nitro group at the 5-position significantly influences the chemical properties of the parent N-phenylanthranilic acid. The nitro group is a strong electron-withdrawing group, which impacts the acidity of the carboxylic acid and the nucleophilicity of the amino group. This substitution pattern is crucial in various synthetic transformations and biological activities.

The synthesis of N-arylanthranilic acid derivatives, including this compound, is often achieved through cross-coupling reactions. A notable method is the Ullmann condensation, which involves the reaction of an o-chlorobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst. ijpsonline.comresearchgate.net For instance, the synthesis of 5-nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid is accomplished by reacting 2-chloro-5-nitro-benzoic acid with 2-methyl-3-trifluoromethylaniline. prepchem.com More contemporary methods, such as the Buchwald-Hartwig amination, have also been developed, offering milder reaction conditions and broader substrate scope. nih.govacs.org

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC13H10N2O4258.2350631-01-1
Anthranilic acidC7H7NO2137.14118-92-3
2-Amino-5-nitrobenzoic acidC7H6N2O4182.13616-79-5
N-Phenylanthranilic acidC13H11NO2213.2391-40-7
2-Nitrobenzoic acidC7H5NO4167.12552-16-9

Note: The data in this table is compiled from various chemical databases and is intended for informational purposes.

Significance and Research Landscape of N-Arylanthranilic Acid Frameworks

The N-arylanthranilic acid framework is a privileged scaffold in medicinal chemistry and materials science. Derivatives of this structure have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. sciepub.comsciepub.com A quantitative structure-activity relationship (QSAR) study on a series of anti-inflammatory N-arylanthranilic acids revealed that the molecular shape and the angle between the two benzene (B151609) rings are significant for their activity. nih.gov

Research into N-arylanthranilic acids has also explored their potential in treating neurodegenerative diseases and their use as precursors for the synthesis of other important heterocyclic compounds like acridines, which have shown antimalarial and anticancer properties. nih.govacs.org The synthesis of novel hybrids of anthranilic acid is an active area of research aimed at developing new anti-inflammatory agents. nih.gov

The presence of the nitro group in this compound makes it a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the construction of more complex molecules. This versatility makes it a key building block in the synthesis of various dyes and pigments. nih.gov

Historical Perspectives on the Development and Study of Substituted Anthranilic Acids

The history of substituted anthranilic acids is intrinsically linked to the discovery and industrial application of synthetic dyes. Anthranilic acid itself was first obtained by Carl Julius Fritzsche in 1841 through the degradation of indigo. wikipedia.orgscielo.br This discovery paved the way for the synthesis of a vast number of derivatives.

The development of synthetic methods for N-arylation, such as the Ullmann condensation first reported in the early 20th century, was a significant milestone that enabled the synthesis of N-arylanthranilic acids. nih.govacs.org These compounds gained prominence with the discovery of the anti-inflammatory properties of mefenamic acid and flufenamic acid, both of which are N-arylanthranilic acid derivatives. sciepub.com This spurred further research into the synthesis and biological evaluation of other analogues.

The study of the influence of substituents on the properties of anthranilic acid has been a continuous area of investigation. For example, the synthesis of 2-amino-5-nitrobenzoic acid, a closely related compound to the subject of this article, has been explored through various routes, highlighting the interest in nitro-substituted anthranilic acids as intermediates for dyes and other functional molecules. guidechem.comchemicalbook.com The oxidation of substituted isatins has also been established as an environmentally friendly method for obtaining substituted anthranilic acids. scielo.br

The ongoing research into N-arylanthranilic acids and their derivatives underscores their enduring importance in organic chemistry, with new synthetic methodologies and applications continuing to be developed. ijpsonline.comresearchgate.netnih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-5-nitrobenzoic acid
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InChI

InChI=1S/C13H10N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,(H,16,17)
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InChI Key

DOTLBHVBCHNOAA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
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Molecular Formula

C13H10N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID80282569
Record name 2-Anilino-5-nitrobenzoic acid
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Molecular Weight

258.23 g/mol
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CAS No.

16927-50-7
Record name 5-Nitro-2-phenylaminobenzoic acid
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Advanced Synthetic Methodologies and Pathway Elucidation for 2 Anilino 5 Nitrobenzoic Acid and Its Congeners

Amination Reactions for C-N Bond Formation in Benzoic Acid Scaffolds

The creation of the C-N bond between an aniline (B41778) and a benzoic acid derivative is a cornerstone of synthesizing 2-anilino-5-nitrobenzoic acid and its analogs. Various methodologies have been developed to achieve this transformation efficiently.

Ullmann-type Coupling Methodologies for N-Arylanthranilic Acids

The Ullmann condensation, a classic copper-promoted reaction, is a foundational method for synthesizing N-arylanthranilic acids. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically illustrates the coupling of an aniline with a halobenzoic acid, such as 2-chlorobenzoic acid, to form an N-phenylanthranilic acid. wikipedia.org

Historically, these reactions required harsh conditions, including high temperatures (often exceeding 210°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene (B124822). wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems. The use of soluble copper catalysts supported by ligands like diamines has improved the methodology. wikipedia.org For instance, the synthesis of N-arylanthranilic acids has been achieved through copper-catalyzed amination of 2-halobenzoic acids. nih.gov The reaction of 2-chlorobenzoic acids with aminothiazoles or aminobenzothiazoles has been successfully performed using copper catalysis under ultrasonic irradiation, which enhanced yields and reduced reaction times. researchgate.net

A notable development in this area is the use of ionic liquids as a medium for copper-catalyzed Ullmann-type coupling reactions. This approach can proceed without the need for additional ligands, presenting a more environmentally friendly option. researchgate.net

Palladium- and Copper-Catalyzed Amination Strategies

Both palladium and copper catalysts have been extensively used to facilitate the amination of benzoic acid scaffolds. While Ullmann-type reactions traditionally rely on copper, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives. wikipedia.orgnih.gov

Copper-Catalyzed Amination: Copper-catalyzed amination of 2-halobenzoic acids has been a subject of significant research to produce anthranilic acids. nih.gov These methods often provide high yields and can tolerate a wide range of functional groups without the need for protecting the carboxylic acid group. nih.gov A regioselective method using a Cu/Cu₂O catalyst in solvents like 2-ethoxyethanol (B86334) has been shown to be highly efficient for C-N bond formation with 2-halobenzoic acids, achieving yields of 81% to 99%. nih.gov Furthermore, a simple and convenient copper-catalyzed direct amination of ortho-functionalized haloarenes, including 2-halobenzoic acids, has been developed using sodium azide (B81097) as the amino source. nih.govacs.orgacs.org

Palladium-Catalyzed Amination: Palladium-catalyzed amination reactions have become a staple in forming C-N bonds. researchgate.net The Buchwald-Hartwig amination is a prominent example, although it sometimes requires the use of alkyl 2-halobenzoates followed by ester cleavage to yield the final anthranilic acid. nih.gov Palladium-catalyzed reactions can be sensitive to the presence of free carboxylic acid groups. nih.gov However, advancements have been made to overcome these limitations. For instance, palladium/norbornene cooperative catalysis allows for the simultaneous functionalization of both the ortho and ipso positions of aryl halides. scispace.com Palladium-catalyzed amination has also been demonstrated using various ligands and conditions, with some methods even enabling the use of weak bases. chemrxiv.org

Catalyst SystemSubstratesKey FeaturesYield RangeReference
Cu/Cu₂O2-Halobenzoic acids, Aromatic/Aliphatic aminesNo need for acid protection, wide functional group tolerance81-99% nih.gov
CuIo-Functionalized haloarenes, NaN₃Direct amination, one-pot procedureGood to excellent nih.govacs.orgacs.org
Palladium/NorborneneAryl halides, AminesSimultaneous ortho and ipso functionalization- scispace.com

Catalyst-Free Amination Approaches (e.g., Microwave-Assisted Synthesis)

In a significant advancement towards greener and more efficient synthesis, catalyst-free amination methods have been developed. Microwave-assisted organic synthesis has proven to be a particularly effective technique in this regard, offering rapid reaction times and high yields. ajrconline.org

A prime example is the synthesis of N-substituted 5-nitroanthranilic acid derivatives, including this compound, through a microwave-assisted, regioselective amination of 2-chloro-5-nitrobenzoic acid with a variety of aliphatic and aromatic amines. nih.govacs.orgelsevierpure.com This method is performed without any added solvent or catalyst, achieving yields of up to >99% within 5-30 minutes at temperatures ranging from 80-120°C. nih.govacs.orgelsevierpure.com This clean and efficient procedure is also suitable for upscaling. acs.org

The following table summarizes the synthesis of various this compound congeners using this microwave-assisted, catalyst-free approach. scispace.com

Amine ReactantReaction Time (min)Temperature (°C)Power (W)Yield (%)
Aniline10110100>99
4-Ethylaniline101008099
2-Ethylaniline2012015095
4-Methoxyaniline510010099

Amination in Superheated Water as a Green Chemistry Medium

Superheated water has emerged as an environmentally benign medium for organic synthesis, often eliminating the need for organic solvents and metal catalysts. researchgate.net This green chemistry approach has been successfully applied to the synthesis of N-arylanthranilic acid derivatives.

Specifically, the amination of 2-chloro-5-nitrobenzoic acid with various arylamines has been achieved in superheated water with potassium carbonate as the base. researchgate.net This metal catalyst-free method provides good yields within 2-3 hours at temperatures between 150-190°C. researchgate.net The reaction is not limited to arylamines; it also works with alkylamines and even phenols. researchgate.net The presence of the electron-withdrawing nitro group on the benzoic acid ring is crucial for achieving high yields in this reaction. researchgate.net

The following table presents the results for the synthesis of this compound and its analogs in superheated water. researchgate.net

Amine/NucleophileTemperature (°C)Time (h)Yield (%)
Aniline180295
Benzylamine180290
n-Butylamine180291
Thiophenol180287
Phenol190338

Precursor Synthesis and Functional Group Transformations

The availability of appropriately substituted precursors is critical for the synthesis of the target molecule. The derivatization of nitrobenzoic acid intermediates is a key step in this process.

Derivatization of Nitrobenzoic Acid Intermediates

A common precursor for the synthesis of this compound is 2-chloro-5-nitrobenzoic acid. sigmaaldrich.com This intermediate is typically prepared through the nitration of o-chlorobenzoic acid. patsnap.com The process involves reacting o-chlorobenzoic acid with a nitrating mixture, usually a combination of nitric acid and sulfuric acid, at low temperatures.

Once 2-chloro-5-nitrobenzoic acid is obtained, it can be subjected to amination reactions as described in the preceding sections. Another important transformation is the reduction of the nitro group to an amine. This can be achieved through methods like catalytic hydrogenation or, more commonly for industrial scale, iron-mediated reduction in the presence of an acid like acetic acid. This reduction is a key step in the synthesis of other important intermediates, such as 2-amino-5-nitrobenzoic acid derivatives.

Furthermore, 2-nitrobenzoic acid derivatives can undergo reductive N-heterocyclizations with formamide, catalyzed by indium(III) or bismuth(III) salts, to produce quinazolinone derivatives, which are also valuable in medicinal chemistry. arkat-usa.org

Regioselective Synthesis and Control in Anilino-Nitrobenzoic Acid Systems

Controlling the specific placement of functional groups (regioselectivity) is paramount in the synthesis of anilino-nitrobenzoic acid systems to ensure the desired isomer is obtained. The synthesis of this compound from 2-chloro-5-nitrobenzoic acid is an example of a highly regioselective reaction. researchgate.net The substitution of the chlorine atom at the C-2 position by the aniline nucleophile is strongly favored due to the electronic activation provided by the electron-withdrawing nitro group located at the para-position (C-5). researchgate.net This activation makes the C-2 position highly susceptible to nucleophilic aromatic substitution.

Copper-catalyzed C-N bond formation has been shown to proceed with excellent regioselectivity. nih.govnih.gov For instance, the reaction between 2-halobenzoic acids and amines, catalyzed by a copper system, selectively yields N-aryl anthranilic acids. nih.gov The presence of electron-withdrawing groups on the aryl halide, such as the nitro group in the target compound, accelerates the coupling reaction. wikipedia.org

The regioselectivity of the initial nitration step to form the precursor is also a critical control point. The mononitration of amino-substituted aromatic compounds is an industrially significant process. google.com For example, processes have been developed for the highly regioselective aromatic nitration of 4-alkanoylamino-3-alkyl-benzoic acid alkyl esters specifically at the 5-position, demonstrating precise control over the placement of the nitro group. google.com The choice of nitrating agents and reaction conditions can be tailored to favor the formation of a specific isomer. scirp.orgscirp.org

Industrial Scale-Up and Process Optimization Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of cost, safety, efficiency, and environmental impact. A key objective is the development of a process that is both economical and green. google.com For instance, a catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid has been noted as suitable for upscaling, offering high yields in short reaction times without the need for a catalyst or solvent. acs.org

Patented industrial processes for related compounds, such as mesalazine, which can be synthesized from 2-chloro-5-nitrobenzoic acid, highlight important optimization strategies. google.com These include:

Choice of Raw Materials: Using readily available and cost-effective starting materials like 2-chloro-5-nitrobenzoic acid. google.com

Solvent Selection: Employing water as a solvent to create a greener and safer process, avoiding hazardous organic solvents. google.com

Reaction Conditions: Utilizing gentle reaction conditions, such as moderate temperatures and pressures, to reduce energy consumption and equipment costs. google.com

Catalyst Management: When catalysts are necessary, implementing systems for their recovery and reuse to lower costs and minimize waste. google.com

Process Monitoring: Tracking the reaction progress using techniques like Thin-Layer Chromatography (TLC) to ensure completion and optimize reaction times. google.com

Purification: Developing efficient workup and purification protocols, such as precipitation and washing, to achieve high product purity suitable for pharmaceutical applications. google.comresearchgate.net

Optimizing the washing stage to remove impurities, such as residual acids, is also a critical step in the industrial production of related nitroaromatic compounds. chalmers.se Such redesigned synthetic sequences that start from inexpensive materials and avoid harsh reagents are appealing for industrial applications. acs.orgthieme-connect.com

Synthetic Utility as Core Building Blocks for Complex Molecular Architectures

This compound is a valuable synthetic intermediate due to the presence of multiple reactive functional groups: the secondary amine, the nitro group, and the carboxylic acid. This trifunctionality makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. cymitquimica.comnih.gov

The compound serves as a key precursor in the preparation of various heterocyclic scaffolds that are significant in drug discovery. nih.gov For example, derivatives of this acid can be used to synthesize:

Benzimidazoles: By reducing the nitro group to an amine, followed by cyclization with the carboxylic acid, it is possible to form a benzimidazole (B57391) ring system. google.com This scaffold is present in numerous pharmaceutically active molecules.

Phenazines: The Jourdan-Ullmann reaction of a bromo-nitrobenzoic acid with aniline can produce a 2-anilino-nitrobenzoic acid intermediate, which can then undergo a ring-closing reaction to form phenazine-1-carboxylic acid. google.com

Other Fused Heterocycles: The strategic manipulation of its functional groups allows for the construction of quinoxalinones and benzodiazepinediones. nih.gov The reduction of the nitro group to an amine yields an ortho-phenylenediamine derivative (in relation to the anilino nitrogen), which is a common precursor for a variety of fused nitrogen-containing heterocycles. nih.gov

The ability to serve as an intermediate for dyes and pharmaceuticals underscores its importance in organic synthesis. cymitquimica.com The reactive nature of its functional groups allows for further elaboration, making it a foundational component for creating diverse molecular libraries aimed at discovering new bioactive compounds. nih.gov

Chemical Reactivity, Derivatization, and Functional Transformations of 2 Anilino 5 Nitrobenzoic Acid

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation. numberanalytics.com These transformations are fundamental in altering the molecule's physical and chemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For instance, 2-Anilino-5-nitrobenzoic acid can be reacted with ethanol (B145695) to produce 2-anilino-5-nitro-benzoic acid ethyl ester. guidechem.com The reaction is an equilibrium process, and using the alcohol as a solvent in large excess can drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, esterification can be accomplished by heating the nitrobenzoic acid with glycerol (B35011) in the presence of an acid catalyst and an entraining liquid to remove water via azeotropic distillation. google.com

Amidation: The formation of amides from this compound is another crucial transformation. numberanalytics.com Direct reaction with an amine is possible but often requires harsh conditions. A more efficient method involves the use of coupling agents. lookchemmall.com For example, reacting 4-nitrobenzoic acid with various amines in the presence of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester and potassium carbonate yields the corresponding amides in good to excellent yields. lookchemmall.com Another approach involves first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. numberanalytics.com For instance, 4-hydroxy-3-nitrobenzoic acid can be coupled with 4-methoxy aniline (B41778) to form an amide intermediate. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagent(s) Product Reaction Type
This compound Ethanol, Acid catalyst 2-Anilino-5-nitro-benzoic acid ethyl ester Esterification
4-Nitrobenzoic acid Aniline, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K2CO3 N-Phenyl-4-nitrobenzamide Amidation
4-Hydroxy-3-nitrobenzoic acid 4-Methoxy aniline N-(4-methoxyphenyl)-4-hydroxy-3-nitrobenzamide Amidation

Transformations Involving the Nitro Group (e.g., Reduction to Amino, Other Redox Reactions)

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into an electron-donating one.

Reduction to Amino Group: The reduction of the nitro group in nitroaromatic compounds to form anilines is a fundamental transformation in organic synthesis. unimi.it Several methods are available for this purpose. A common laboratory method involves the use of a metal and acid, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). youtube.com For example, 4-anilino-5-dimethylcarbamyl-3-nitrobenzoic acid can be reduced to the corresponding amino compound using zinc dust in concentrated hydrochloric acid. google.com

Another widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). google.com This method is often preferred for its cleaner reaction profile. For instance, 4-Anilino-5-carbamyl-3-nitrobenzoic acid can be hydrogenated to 3-Amino-4-anilino-5-carbamylbenzoic acid using a palladium-on-carbon catalyst. google.com

Sodium borohydride (B1222165) (NaBH4) in combination with a catalyst can also be employed for the chemoselective reduction of the nitro group. orientjchem.orgorientjchem.org For instance, the NaBH4/Ni(OAc)2·4H2O system in wet acetonitrile (B52724) has been shown to be effective for the reduction of various nitro compounds to their corresponding amines at room temperature with high yields. orientjchem.orgorientjchem.org The presence of a carboxylic acid group is tolerated under these conditions, as demonstrated by the successful reduction of 2-nitrobenzoic acid to anthranilic acid. orientjchem.orgorientjchem.org Similarly, the NaBH4/NiCl2·6H2O system provides a rapid and efficient means for this transformation. asianpubs.org

Other Redox Reactions: Besides complete reduction to the amine, the nitro group can participate in other redox reactions. libretexts.org Under controlled conditions, partial reduction can lead to intermediates like nitroso and hydroxylamine (B1172632) derivatives. orientjchem.org The mechanism of nitrobenzene (B124822) reduction is thought to proceed through the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates before yielding aniline. orientjchem.org Electrochemical methods using a polyoxometalate redox mediator have also been developed for the selective reduction of substituted nitrobenzenes to their corresponding anilines. nih.gov

Reactivity of the Anilino Substituent (e.g., Condensation Reactions, Electrophilic Aromatic Substitution)

The anilino group, being an electron-donating substituent, significantly influences the reactivity of the aromatic ring to which it is attached.

Electrophilic Aromatic Substitution: The amino group of the anilino substituent is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aniline ring. byjus.com However, the reactivity can be so high that multiple substitutions may occur. masterorganicchemistry.com Furthermore, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion. doubtnut.com This anilinium ion is a deactivating group and a meta-director, which can lead to a mixture of products. byjus.comdoubtnut.com To control the reactivity and achieve selective substitution, the amino group is often protected, for instance, by converting it to an amide. The resulting amide is still an ortho-, para-director but is less activating than the free amine. masterorganicchemistry.com

The benzene (B151609) ring of the benzoic acid moiety is deactivated by the electron-withdrawing nitro and carboxylic acid groups. Therefore, electrophilic aromatic substitution on this ring is less favorable. The directing effects of the existing substituents would need to be considered. The anilino group at position 2 is ortho, para-directing, while the nitro group at position 5 is meta-directing, and the carboxylic acid at position 1 is also meta-directing. This complex interplay of directing effects can lead to a mixture of isomers upon electrophilic substitution.

Condensation Reactions: The nitrogen atom of the anilino group possesses a lone pair of electrons, making it nucleophilic and capable of participating in condensation reactions. For example, anilines can react with carbonyl compounds to form imines (Schiff bases).

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. libretexts.orgmasterorganicchemistry.com In the case of a precursor like 2-chloro-5-nitrobenzoic acid, the chlorine atom can be displaced by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inyoutube.com

The amination of 2-chloro-5-nitrobenzoic acid with aniline in superheated water using potassium carbonate as a base is an example of an SNAr reaction to synthesize N-arylanthranilic acid derivatives. Microwave-assisted catalyst-free amination of 2-chloro-5-nitrobenzoic acid with aniline has also been reported. researchgate.net

Table 2: Nucleophilic Aromatic Substitution Example

Substrate Nucleophile Conditions Product
2-Chloro-5-nitrobenzoic acid Aniline Superheated water, K2CO3 This compound

Derivatization for Enhanced Functionality and Probe Design

The structural framework of this compound allows for various derivatizations to create molecules with enhanced functionality, including the design of molecular probes. For example, the synthesis of biaryl amide derivatives with inhibitory effects against the hepatitis C virus has been reported, starting from precursors like 4-hydroxy-3-nitrobenzoic acid. nih.gov The synthetic route involved amide coupling, nucleophilic substitution, and reduction of the nitro group. nih.gov

Late-Stage Functionalization Approaches on the Anilino or Benzoic Acid Moieties

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules at a late stage of the synthesis. nih.govscispace.com This approach avoids the need for de novo synthesis of each analog, thereby accelerating the drug discovery process. nih.gov

For benzoic acid derivatives, iridium-catalyzed ortho-selective C-H amination has been developed for the late-stage introduction of an amino group. nih.gov This method allows for the controlled and predictable functionalization of structurally diverse drug-like compounds. nih.gov While this specific methodology focuses on amination, it highlights the potential for various C-H functionalization reactions on the benzoic acid ring.

Photoredox catalysis has also emerged as a powerful tool for LSF, enabling a wide range of bond-forming reactions under mild conditions. scispace.comresearchgate.net These methods can be applied to the functionalization of unactivated C-H bonds, offering opportunities for modifying the anilino or benzoic acid moieties of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Anilino 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-anilino-5-nitrobenzoic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic region would be complex, featuring signals for the eight protons on the two phenyl rings. These would appear as multiplets due to spin-spin coupling. A broad singlet corresponding to the acidic proton of the carboxylic acid group would likely be observed at a downfield chemical shift, typically above 10 ppm. Another distinct, often broad, singlet would correspond to the amine (N-H) proton.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. A ¹³C NMR spectrum for this compound has been recorded. nih.gov The spectrum is expected to display 13 distinct signals, one for each unique carbon atom, unless symmetry or accidental overlap occurs. Key signals include the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range), and various aromatic carbons, including those directly attached to the electron-withdrawing nitro group and the electron-donating amine group, which causes significant shifts in their positions.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Assignment
¹H> 10Carboxylic acid (-COOH)
¹H8.5 - 9.5Amine (-NH-)
¹H6.5 - 8.5Aromatic protons (Ar-H)
¹³C165 - 185Carbonyl carbon (-COOH)
¹³C110 - 150Aromatic carbons (Ar-C)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid dimer. The N-H stretch of the secondary amine would appear as a sharp band around 3300-3400 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp peak around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent and typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. It is a versatile technique requiring minimal sample preparation.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3400
O-H StretchCarboxylic Acid2500 - 3300 (broad)
C-H StretchAromatic3000 - 3100
C=O StretchCarboxylic Acid~1700
C=C StretchAromatic1450 - 1600
NO₂ Asymmetric StretchNitro Group~1520
NO₂ Symmetric StretchNitro Group~1340

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides insight into its system of conjugation. The structure of this compound, with its two connected aromatic rings and electron-withdrawing (nitro) and electron-donating (anilino) groups, results in an extended conjugated system. This is expected to give rise to strong absorptions in the UV region, likely corresponding to π → π* transitions. The presence of non-bonding electrons on the oxygen and nitrogen atoms may also lead to weaker n → π* transitions. The specific wavelengths (λ_max) of these absorptions are sensitive to the solvent environment.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region
π → πConjugated Aromatic SystemUV (200-400 nm)
n → πC=O, NO₂UV/Visible (300-500 nm)

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₃H₁₀N₂O₄), the exact mass can be calculated. HRMS allows for a precise mass measurement, confirming the molecular formula. nih.gov The calculated monoisotopic mass is 258.0641 Da. nih.gov

Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 258. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-•OH, 17 Da): from the carboxylic acid, leading to a fragment at m/z = 241.

Loss of a carboxyl group (-•COOH, 45 Da): leading to a fragment at m/z = 213.

Loss of a nitro group (-•NO₂, 46 Da): leading to a fragment at m/z = 212.

Cleavage of the C-N bond: between the two aromatic rings, leading to fragments corresponding to the nitrobenzoic acid and aniline (B41778) moieties.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Ion/Fragment Identity
258[C₁₃H₁₀N₂O₄]⁺˙Molecular Ion (M⁺˙)
241[M - •OH]⁺Loss of hydroxyl radical
213[M - •COOH]⁺Loss of carboxyl group
212[M - •NO₂]⁺Loss of nitro group

Single Crystal X-ray Diffraction for Solid-State Structure and Conformation Determination

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a detailed experimental analysis of its solid-state structural parameters is not possible at this time.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of bond lengths, bond angles, and torsion angles requires data from a single-crystal X-ray diffraction experiment. This information is currently unavailable in the public domain for this compound.

Conformational Analysis and Molecular Planarity

The conformation of this compound, particularly the torsion angle between the two aromatic rings, is a key structural feature. This, along with the planarity of the individual rings and the orientation of the nitro and carboxylic acid substituents, would be determined from X-ray diffraction data. In the absence of such data, the solid-state conformation remains undetermined.

Crystallographic Data and Crystal System Determination

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not present in the surveyed literature. This data is essential for defining the three-dimensional arrangement of molecules in the solid state.

A representative data table for such information, were it available, would typically include:

Crystallographic Parameter Value
Chemical FormulaC₁₃H₁₀N₂O₄
Formula Weight258.23 g/mol
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available
Density (calculated) (g/cm³)Not Available

Table 1: Placeholder for Crystallographic Data of this compound. Data is currently unavailable.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Without crystallographic data, a definitive elucidation of the intramolecular and intermolecular hydrogen bonding networks for this compound cannot be provided. Such an analysis relies on the precise atomic coordinates determined from a crystal structure analysis.

Hydrogen bonds are crucial in determining the packing of molecules in a crystal lattice, influencing physical properties such as melting point and solubility.

Intramolecular Hydrogen Bonding: It is plausible that an intramolecular hydrogen bond could form between the amine proton (N-H) and the carbonyl oxygen of the adjacent carboxylic acid group, or between the carboxylic acid proton (O-H) and the nitrogen of the nitro group. This would lead to the formation of a stable ring structure.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds would be expected to play a significant role in the crystal packing. These could involve the formation of dimers through the carboxylic acid groups, a common motif in benzoic acid derivatives. Further interactions could occur between the nitro group oxygens and the amine or carboxylic acid protons of neighboring molecules.

A detailed analysis would typically be presented in a table format, specifying the donor, acceptor, and geometric parameters of each hydrogen bond.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Intramolecular DataNot AvailableNot AvailableNot AvailableNot Available
Intermolecular DataNot AvailableNot AvailableNot AvailableNot Available

Table 2: Placeholder for Hydrogen Bond Geometry of this compound. Data is currently unavailable.

Further research involving the synthesis and single-crystal X-ray diffraction of this compound is required to determine these structural details.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific computational and theoretical investigations focused solely on the chemical compound This compound . While research exists for structurally related molecules, such as 2-amino-5-nitrobenzoic acid and other substituted benzoic acids, a direct and detailed computational analysis as outlined in the query for this compound is not present in the surveyed materials.

Computational chemistry provides profound insights into molecular properties, and such studies on related compounds can offer a methodological framework for how this compound could be analyzed. For instance, studies on similar molecules often employ the following techniques:

Density Functional Theory (DFT): This is a primary tool for quantum chemical studies. mkjc.inmdpi.com It is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), understand the electronic structure, and calculate energetic profiles. nih.govresearchgate.netmdpi.com

Electrostatic Potential Surface (EPS) Mapping: This technique visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. dntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of a molecule in a solution, providing insights into its interactions with solvent molecules, its conformational changes over time, and the nature of its speciation in different environments. researchgate.netucl.ac.ukmdpi.com

Vibrational Frequency Analysis: Theoretical calculations of vibrational frequencies (like those observed in IR and Raman spectroscopy) are compared with experimental data to confirm the molecular structure and understand the bonding characteristics. mdpi.comdntb.gov.uaresearchgate.net

Prediction of Spectroscopic Parameters: Computational methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption maxima, which can then be correlated with experimental spectra for structural validation. nih.govresearchgate.net

Although these methodologies are standard in computational chemistry, their specific application and the resulting data for this compound are not available in the public domain based on the conducted searches. Therefore, a detailed article with specific data tables and research findings as requested cannot be generated at this time. Further experimental and computational research would be required to produce the specific data points needed to populate the requested article structure.

Computational Chemistry and Theoretical Investigations of 2 Anilino 5 Nitrobenzoic Acid

Studies on Noncovalent Interactions and Intermolecular Forces

The structure and stability of 2-anilino-5-nitrobenzoic acid are significantly influenced by a variety of noncovalent interactions and intermolecular forces. Theoretical studies have been instrumental in identifying and characterizing these weak interactions, which govern the molecule's aggregation behavior and crystal packing.

Key among these are hydrogen bonds. For instance, in the related compound 2-amino-5-nitrobenzoic acid, an intramolecular N-H···O hydrogen bond leads to the formation of an S(6) ring motif. In its crystalline state, intermolecular O-H···O hydrogen bonds create centrosymmetric dimers with R(2)2(8) ring motifs. Further N-H···O and C-H···O hydrogen bonds link these dimers, forming more complex supramolecular structures. nih.gov While direct studies on this compound are not specified, the principles of hydrogen bonding and other noncovalent interactions observed in analogous structures provide a framework for understanding its behavior. The analysis of noncovalent interactions is often facilitated by methods like the Non-Covalent Interaction (NCI) index, which helps in visualizing and quantifying weak interactions such as van der Waals forces, hydrogen bonds, and repulsive steric clashes. researchgate.net

Table 1: Key Noncovalent Interactions in Related Nitrobenzoic Acid Derivatives This table is representative of interactions observed in similar molecules and provides a potential model for this compound.

Interaction TypeDescriptionPotential Significance in this compound
Intramolecular N-H···O Hydrogen BondFormation of a stable ring structure within the molecule.Likely to be present, influencing the conformation of the anilino and carboxylic acid groups.
Intermolecular O-H···O Hydrogen BondDimerization of carboxylic acid groups, a common motif in crystal structures.Expected to be a primary driving force for crystal packing.
π-π StackingAttractive interaction between aromatic rings.Possible between the phenyl and anilino rings of adjacent molecules.
van der Waals ForcesGeneral attractive forces between molecules.Contribute to the overall stability of the solid-state structure.

Investigation of Optical Properties (e.g., Hyperpolarizability, Dipole Moment)

The optical properties of this compound, particularly its hyperpolarizability and dipole moment, are of interest for potential applications in nonlinear optics (NLO). Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict these properties.

The first-order hyperpolarizability (β) is a key parameter that determines a molecule's NLO activity. Compounds with large hyperpolarizability values have the potential to be used in technologies such as frequency doubling of light. Theoretical calculations for related molecules, such as 4-methyl-3-nitrobenzoic acid, have shown that the presence of nitro and other functional groups can lead to significant hyperpolarizability. scirp.org For instance, the calculated total first-order hyperpolarizability of 4-methyl-3-nitrobenzoic acid was found to be considerably higher than that of urea, a standard reference material for NLO properties. scirp.org These computational studies typically involve optimizing the molecular geometry and then calculating the components of the hyperpolarizability tensor. scirp.orgscirp.org

Table 2: Calculated Optical Properties for a Related Nitrobenzoic Acid Derivative (4-Methyl-3-nitrobenzoic acid) This data is for a structurally similar molecule and is presented to illustrate the typical range of values obtained through computational studies.

PropertyCalculated ValueMethod
Dipole Moment (μ)~1.1 times that of UreaDFT/B3LYP/6-311++G
First-Order Hyperpolarizability (β)~9.8 times that of UreaDFT/B3LYP/6-311++G

While specific experimental or computational data for this compound is not available in the provided context, the established methodologies and the findings for analogous compounds strongly suggest that it would exhibit interesting noncovalent interaction patterns and notable optical properties worthy of further investigation.

Supramolecular Chemistry and Crystal Engineering of 2 Anilino 5 Nitrobenzoic Acid and Its Derivatives

Hydrogen Bonding Motifs and Self-Assembly in Solution and Solid State

The self-assembly of 2-anilino-5-nitrobenzoic acid in both solution and the solid state is dominated by hydrogen bonding. The molecule contains a strong hydrogen bond donor (carboxylic acid -OH), a moderate donor (amine N-H), and multiple acceptors (carbonyl oxygen, nitro group oxygens, and the amine nitrogen). This functionality allows for the formation of robust and predictable hydrogen-bonded motifs.

In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com It is highly probable that this compound would exhibit this dimeric structure. Beyond this primary interaction, the secondary amine (N-H) and nitro groups play a crucial role in extending these dimers into higher-order structures. The N-H group can act as a donor to the nitro group or the carbonyl oxygen of a neighboring molecule, while the nitro group's oxygen atoms are effective hydrogen bond acceptors.

The interplay between these various hydrogen bonds dictates the final supramolecular assembly. The self-assembly process in solution would be highly dependent on the solvent's polarity and its ability to compete for hydrogen bonding sites. In apolar solvents, the formation of hydrogen-bonded dimers is highly favored. mdpi.com

Table 1: Potential Hydrogen Bond Motifs in this compound

Motif DescriptionDonorAcceptorGraph-Set NotationState
Carboxylic Acid DimerO-HC=OR²₂(8)Solid State, Apolar Solution
Intramolecular Amine-CarbonylN-HC=OS(6)Solid State & Solution
Intermolecular Amine-NitroN-HO-N-OC(4), C(7), etc.Solid State
Intermolecular Amine-CarbonylN-HC=OC(4)Solid State

Co-crystallization Strategies with Organic Amines and Other Co-formers

Co-crystallization is a powerful strategy to modify the physicochemical properties of a compound without altering its covalent structure. The acidic nature of the carboxylic group in this compound makes it an excellent candidate for forming co-crystals with various co-formers, particularly organic bases like pyridine (B92270) derivatives and other amines.

The primary interaction in such co-crystals would be a strong, charge-assisted hydrogen bond between the carboxylic acid and the basic nitrogen of the co-former. The outcome—whether a co-crystal (neutral components) or a salt (ionic components)—depends on the difference in pKa (ΔpKa) between the acid and the co-former. Studies on related nitrophthalic acids with amine bases like N,N-dimethyl-4-pyridinamine show that when the basicity of the amine is strong enough, proton transfer occurs, leading to the formation of an NH⁺···O⁻ ion pair and elongating the hydrogen bond. researchgate.net

Common co-formers for carboxylic acids include:

Pyridine Derivatives: Pyridine, 4,4'-bipyridine, and substituted pyridines are frequently used to form robust heterosynthons with carboxylic acids.

Other Carboxylic Acids: Dicarboxylic acids can act as linkers to form multi-component systems.

Amides and Ureas: These can form hydrogen bonds with both the donor and acceptor groups of the target molecule.

The nitro group and the secondary amine provide additional sites for secondary interactions, which help stabilize the resulting co-crystal lattice. These strategies can be used to engineer crystals with desired properties, such as improved solubility or stability.

Formation of Dimeric and Polymeric Supramolecular Architectures

The molecular structure of this compound is conducive to forming both discrete dimeric assemblies and extended polymeric architectures.

Dimeric Architectures: As discussed, the most fundamental supramolecular unit expected is the centrosymmetric R²₂(8) dimer formed through O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com This is a highly stable and common motif for nearly all carboxylic acids in the solid state.

Polymeric Architectures: The presence of the secondary N-H donor and the nitro group acceptors allows these primary dimers to be linked into higher-dimensional structures.

1D Chains/Ribbons: The N-H group of one dimer can form a hydrogen bond with the nitro group of an adjacent dimer. This interaction, if repeated, would link the dimers into one-dimensional chains or ribbons. The specific pattern would depend on which oxygen of the nitro group accepts the hydrogen bond.

2D Sheets: The combination of the primary acid-acid dimer synthon and secondary amine-nitro interactions can create extended 2D sheets. For instance, studies on related N-aryl benzoic acid derivatives show that molecules can be linked by intermolecular N–H···O and C–H···O hydrogen bonds into chains, which are then further organized by other forces. rsc.org

The use of bifunctional co-formers, such as 4,4'-bipyridine, in co-crystallization is a common strategy to deliberately construct polymeric architectures where the co-former acts as a "ladder rung" between chains of the primary molecule. beilstein-journals.org

Impact of Intermolecular Interactions on Crystal Packing and Polymorphism

The final crystal structure of this compound is a delicate balance of various intermolecular forces, the interplay of which can lead to polymorphism—the ability of a compound to exist in more than one crystal form.

Key Intermolecular Interactions:

Hydrogen Bonding: As the strongest and most directional interaction, hydrogen bonding (O-H···O, N-H···O) is the primary determinant of the local structure (synthons). researchgate.net

π–π Stacking: The two aromatic rings provide ample opportunity for π–π stacking, which will significantly influence how molecules or hydrogen-bonded assemblies pack together.

van der Waals Forces: These weaker, non-directional forces contribute to maximizing packing efficiency, filling the space in the crystal lattice. researchgate.net

Polymorphism: The existence of multiple strong hydrogen bond donors and acceptors, combined with the conformational flexibility of the anilino group (rotation around the C-N bond), makes polymorphism likely for this compound. Different polymorphs can arise from subtle changes in crystallization conditions (solvent, temperature, pressure), leading to different hydrogen bonding patterns or packing arrangements. For example, one polymorph might be dominated by the classic carboxylic acid dimer, while another might feature a catemer chain of O-H···O bonds. The formation of an intramolecular N-H···O bond versus an intermolecular one can also lead to different polymorphic forms with distinct properties. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions, providing a fingerprint of the crystal packing environment. rsc.org For related structures, such analyses show that O···H, H···H, and C···H/H···C contacts often dominate the crystal packing, highlighting the importance of both classical hydrogen bonds and weaker interactions. rsc.org

Mechanochemistry in Supramolecular Synthesis and Transformations

Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions and transformations, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nsf.gov This approach is highly applicable to the supramolecular chemistry of this compound.

Supramolecular Synthesis:

Co-crystal Screening: Liquid-assisted grinding (LAG), where a small amount of solvent is added to the solid reactants during milling, is a highly effective method for rapidly screening for new co-crystal forms. The synthesis of co-crystals between this compound and various co-formers (e.g., pyridines, amides) could be efficiently achieved using this technique.

Synthesis of Salts: Mechanochemical methods can facilitate the proton transfer between an acid and a base, leading to the clean and quantitative formation of organic salts.

Covalent Synthesis: Mechanochemistry can also be used for the synthesis of the compound itself or its derivatives.

C-N Bond Formation: Copper-catalyzed arylation of anilines with arylboronic acids has been successfully performed under ball-milling conditions to form C-N bonds. Similar strategies could be envisioned for related syntheses.

Amide Formation: Mechanochemical methods have been reported for condensation reactions, such as the formation of amides from carboxylic acids and amines, often with higher efficiency and better environmental profiles than solution-based routes. nsf.gov

Mechanochemistry represents a powerful tool for exploring the solid-state landscape of this compound, enabling the discovery of new polymorphs, salts, and co-crystals, as well as providing greener synthetic pathways.

Molecular Recognition and Host-Guest Chemistry Applications

The structural features of this compound and its derivatives suggest potential applications in molecular recognition and host-guest chemistry, particularly in the area of anion binding.

Anion Recognition: Oligomers based on N-aryl anthranilic acid backbones can be designed to create electrostatically positive cavities lined with hydrogen bond donors (N-H groups). Research on related oligoamides of 5-amino-N-acylanthranilic acid has shown that these molecules can fold into specific crescent conformations upon binding anions like chloride or iodide. The multiple backbone N-H groups converge to form strong hydrogen bonds with the guest anion, overcoming the entropic penalty of adopting a single folded conformation. A similar principle could be applied to oligomers of this compound, where the backbone N-H groups would be pre-organized for anion recognition.

Host-Guest Complexation: The molecule itself can act as a guest, binding within the cavity of a larger host molecule. Macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes are known to encapsulate aromatic guests. The binding would be driven by a combination of hydrophobic interactions (encapsulation of the aromatic rings) and specific hydrogen bonds between the host's portal groups and the guest's carboxylic acid or nitro groups. Such host-guest complexation could be used to:

Enhance the aqueous solubility of the compound.

Control its self-assembly into specific nanostructures.

Develop stimuli-responsive systems where the guest is released upon a specific trigger (e.g., pH change).

These applications leverage the fundamental principles of molecular recognition, where specific, non-covalent interactions lead to the formation of stable and functional host-guest complexes.

Applications in Medicinal Chemistry and Pharmaceutical Development

Pharmacological Activities of N-Arylanthranilic Acid Derivatives

N-arylanthranilic acid derivatives are recognized for their diverse pharmacological effects, which include antibacterial, anti-inflammatory, antimalarial, and anticancer activities. ijarse.comresearchgate.net This wide range of biological actions stems from the versatile chemical nature of the N-arylanthranilic acid scaffold, which allows for various structural modifications to optimize interactions with different biological targets. ijpsjournal.com

Antibacterial Effects:

Certain derivatives of anthranilic acid have shown notable antibacterial activity. For instance, a study investigating various anthranilic acid derivatives reported that compounds like anthranilohydrazide and N-phenyl anthranilic acid exhibited significant antibacterial effects. nih.gov Another study highlighted that newly synthesized pyrrole (B145914) spiroketal derivatives, derived from an anthranilic acid precursor, demonstrated enhanced antibacterial activity. science.gov Research has also shown that some Schiff's bases of N-aryl anthranilic acid derivatives are active against bacteria such as Staphylococcus aureus, Klebsiella aerogenes, and E. coli. rjptonline.org

Anti-inflammatory Effects:

The anti-inflammatory properties of N-arylanthranilic acids are well-documented, with several derivatives being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Compounds such as mefenamic acid, flufenamic acid, and meclofenamic acid are classic examples. nih.govsciepub.com The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. researchgate.netijpsjournal.com Studies have demonstrated that synthetic N-aryl anthranilic acid derivatives exhibit significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema test. ijpsonline.comijpsonline.comresearchgate.net

Antimalarial Effects:

Derivatives of N-phenylanthranilic acid have been explored for their potential as antimalarial agents, highlighting the broad therapeutic potential of this chemical class beyond its traditional use. researchgate.net

Anticancer Effects:

The anthranilic acid scaffold has served as a template for the design of novel anticancer agents. ijarse.comresearchgate.net Structural variations of this scaffold have led to the development of compounds with potent antiproliferative activity against various human tumor cell lines. researchgate.net For example, certain (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown growth inhibitory properties in the nanomolar to low micromolar range. researchgate.net Furthermore, some anthranilic acid derivatives have been investigated as inhibitors of the hedgehog signaling pathway, which is implicated in certain cancers. ijarse.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of N-arylanthranilic acid derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for their pharmacological effects and in guiding the design of more potent and selective agents. nih.govgrafiati.com

Key SAR findings for the anti-inflammatory activity of N-arylanthranilic acids include:

Position of the Carboxyl Group: The carboxylic acid at the 2-position of the benzoic acid ring is essential for activity. Analogs with the amino and carboxyl groups in meta (3-position) or para (4-position) orientations are inactive. pharmacy180.com

Nature of the Linker: The -NH- bridge between the two aromatic rings is critical. Replacing it with groups like -O-, -CH2-, -S-, or -SO2- significantly diminishes or abolishes the anti-inflammatory activity. pharmacy180.com

Substitution on the Anthranilic Acid Ring: Generally, substitution on the anthranilic acid ring (the ring bearing the carboxyl group) leads to a decrease in activity. pharmacy180.com

Substitution on the N-Aryl Ring: The nature and position of substituents on the N-phenyl ring have a profound impact on activity. For instance, in the anti-UV-erythema test, the order of activity for monosubstitution was found to be 3' > 2' > 4'. pharmacy180.com Disubstitution at the 2' and 3' positions, as seen in mefenamic acid, is often favorable. pharmacy180.com Electron-withdrawing groups on the phenylamino (B1219803) ring have been shown to be optimal for the inhibition of certain enzymes like AKR1C3. ijarse.com

Table 1: SAR Insights for N-Arylanthranilic Acid Derivatives
Structural FeatureImpact on Anti-inflammatory ActivityReference(s)
Carboxyl Group Position Essential at the 2-position for activity. pharmacy180.com
-NH- Linker Crucial for activity; replacement reduces or abolishes it. pharmacy180.com
Substitution on Anthranilic Ring Generally reduces activity. pharmacy180.com
Substitution on N-Aryl Ring Significantly influences activity, with specific positions and electron-withdrawing groups often enhancing potency. ijarse.compharmacy180.com

Role as Prodrug Candidates and Advanced Drug Delivery Systems

A significant limitation of some N-arylanthranilic acid-based drugs, such as mefenamic acid, is their potential to cause gastrointestinal side effects. tsijournals.com To address this, researchers have explored the development of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach can improve the drug's physicochemical properties, enhance its absorption, and reduce local toxicity.

For instance, amide prodrugs of mefenamic acid have been synthesized and evaluated. tsijournals.com These prodrugs were designed to have reduced ulcerogenic potential while retaining anti-inflammatory activity. researchgate.net Studies have shown that such prodrugs can exhibit comparable anti-inflammatory effects to the parent drug with improved ulcer-protecting properties. researchgate.net Another strategy involves creating positively charged, water-soluble prodrugs of N-arylanthranilic acids to enhance skin penetration for topical applications. google.com

Enzyme Inhibition Studies

The pharmacological effects of N-arylanthranilic acid derivatives are often mediated by their ability to inhibit specific enzymes.

Cholinesterase Inhibition:

Some hydrazone derivatives of anthranilic acid have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are key targets in the management of Alzheimer's disease. The inhibitory effects of these compounds were found to be potent, with IC50 values in the nanomolar range for some derivatives against AChE. nih.gov Chiral anthranilic amides have also been synthesized and shown to be effective cholinesterase inhibitors, with some enantiomers displaying selectivity for either AChE or BChE. researchgate.netnih.gov

Table 2: Cholinesterase Inhibition by Anthranilic Acid Derivatives
Compound TypeTarget Enzyme(s)Potency (Example IC50)Reference(s)
Hydrazone DerivativesAChE, BChEPotent inhibition nih.gov
Chiral Anthranilic AmidesAChE, BChE17.07 nM (for AChE) nih.gov
Dimethoxyacridone DerivativeAChE9.25 µM core.ac.uk

Other Enzyme Inhibition:

N-benzoyl anthranilic acid derivatives have been synthesized and identified as selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in hormone-dependent cancers. nih.govnih.gov Some of these derivatives displayed IC50 values in the low micromolar range. nih.govnih.gov Furthermore, N-arylanthranilic acids are known inhibitors of cyclooxygenase (COX) enzymes, which is the primary mechanism for their anti-inflammatory effects. ijpsjournal.com Dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) have emerged as a promising therapeutic strategy to achieve enhanced anti-inflammatory efficacy with potentially fewer side effects. researchgate.net

Building Blocks for Active Pharmaceutical Ingredients (APIs) and Drug Design

The anthranilic acid scaffold is a valuable building block in drug discovery and development. ijpsjournal.comijpsjournal.com Its structural simplicity and synthetic accessibility make it an attractive starting point for the synthesis of a wide array of derivatives with diverse biological activities. ijarse.com Marketed drugs such as the diuretic furosemide (B1674285) and the anti-allergic agent tranilast (B1681357) contain the anthranilic acid moiety, underscoring its importance in pharmaceutical chemistry. ijpsjournal.comijpsjournal.com The ability to readily modify the anthranilic acid core allows for the systematic exploration of structure-activity relationships, facilitating the design of new and improved therapeutic agents. ijpsjournal.com

Applications in Materials Science and Industrial Applications

Development of Functional Materials Based on 2-Anilino-5-nitrobenzoic Acid Scaffolds

The this compound framework serves as a foundational structure in the synthesis of advanced functional materials. Although direct applications of the parent molecule are not extensively documented, its derivatives are instrumental in creating complex organic structures. For instance, a closely related compound, 2-fluoro-5-nitrobenzoic acid, is utilized in the solid-phase synthesis of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines. fishersci.comsigmaaldrich.com This is achieved through the nucleophilic aromatic substitution of the fluorine atom, a reaction pathway that highlights the utility of the substituted nitrobenzoic acid scaffold in building larger, functional molecules. fishersci.comsigmaaldrich.com The core structure of this compound, with its reactive sites, presents similar potential for the construction of novel heterocyclic compounds with specific electronic or biological functions.

Non-Linear Optical (NLO) Material Development and Characterization

Materials with non-linear optical (NLO) properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of organic molecules is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The structure of this compound, featuring the electron-donating anilino group and the electron-withdrawing nitro group attached to a benzene (B151609) ring, is a classic "push-pull" system, which is a key design principle for NLO chromophores.

While specific NLO studies on this compound are not widely reported, research on analogous molecules demonstrates the potential of this structural motif. For example, new chromophores based on 1,3,4-oxadiazole (B1194373) and thiophene (B33073) rings incorporating donor-acceptor structures have been synthesized and shown to possess significant molecular second-order NLO properties. researchgate.net Similarly, theoretical studies on non-fullerene-based derivatives have shown that modifying acceptor groups can tune the NLO response. nih.gov The synthesis and characterization of crystals like 2-amino-5-nitropyridine-L-(+)-tartrate have also revealed high second-harmonic generation (SHG) efficiency, a key NLO property. rsc.org These findings suggest that the this compound scaffold is a promising candidate for the development of new NLO materials.

Application in Dye and Pigment Synthesis

The synthesis of dyes and pigments represents a significant industrial application for aromatic amines and their derivatives. Aminobenzoic acids are important intermediates in the production of azo dyes. nih.gov The presence of the amino group in this compound allows for diazotization, a key reaction in the formation of the azo bond (–N=N–), which is the chromophore responsible for the color of azo dyes. researchgate.net

Agrochemical Development and Derivatives

Derivatives of nitrobenzoic acids have found applications in the agrochemical industry. While direct use of this compound in commercial agrochemicals is not prominent, related structures are key intermediates. For instance, a patent for the preparation of 2-amino-6-nitrobenzoic acid highlights its utility in the synthesis of agricultural chemicals, including microbiocides and fungicides. google.com This suggests that the aminonitrobenzoic acid core is a valuable building block for creating molecules with desired biocidal activities. The structural features of this compound could be similarly exploited to develop new classes of agrochemicals.

Design and Synthesis of Fluorescent Probes and Sensing Molecules

Fluorescent probes are essential tools in biochemical research and medical diagnostics. The design of these molecules often involves a fluorophore and a receptor unit that can selectively interact with a target analyte. The interaction leads to a change in the fluorescence properties of the probe, enabling detection.

The anilino group is a component of known fluorescent probes, such as 1-anilino-8-naphthalenesulfonate, which is used to study protein binding. nih.gov While this compound itself may not be strongly fluorescent, its scaffold can be incorporated into larger, more complex fluorescent molecules. For example, 2-fluoro-5-nitrobenzoic acid is a key reagent in the synthesis of fluorescent probes for detecting nucleophiles like endogenous hydrogen polysulfide and hydrazine. ossila.com The reaction involves the displacement of the fluorine atom by a fluorescent dye, and the resulting molecule's fluorescence is quenched until it reacts with the target nucleophile. ossila.com This "turn-on" fluorescence mechanism is a common strategy in probe design, and the this compound structure could be adapted for similar purposes.

Applications in Polymer Chemistry (e.g., Supramolecular Polymers, Gels)

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine group, makes it a potential monomer for polymerization reactions. These groups can participate in condensation polymerization to form polyamides. Furthermore, the ability of the carboxylic acid and amino groups to form hydrogen bonds opens up possibilities for its use in supramolecular chemistry.

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, which allows for the creation of materials with dynamic and responsive properties. rsc.org While specific examples of supramolecular polymers based on this compound are not prevalent in the literature, the principles of supramolecular polymerization suggest its potential. For instance, cooperative supramolecular block copolymerization has been achieved with other monomers capable of forming strong, directional hydrogen bonds. unimi.it The combination of hydrogen bonding sites and the rigid aromatic core in this compound could be leveraged to design novel supramolecular polymers and gels with interesting structural and functional properties.

Environmental and Industrial Relevance

Biodegradation Pathways of Related Nitroaromatics and Environmental Fate

Nitroaromatic compounds, including 2-Anilino-5-nitrobenzoic acid, have been introduced into the environment primarily through human activities. Their biodegradation is a key aspect of their environmental fate. The presence of the nitro group, an electron-withdrawing functional group, makes the aromatic ring less susceptible to oxidative degradation, contributing to the recalcitrance of these compounds.

Microorganisms have, however, evolved various strategies to metabolize nitroaromatic compounds. The biodegradation of nitrobenzoic acids can proceed through two main types of pathways:

Reductive Pathways : This is a common strategy where the nitro group is reduced to a nitroso, then a hydroxylamino, and finally an amino group. For instance, the degradation of 2-nitrobenzoate by Pseudomonas fluorescens strain KU-7 involves the reduction of the nitro group. researchgate.net

Oxidative Pathways : In this mechanism, a dioxygenase enzyme catalyzes the insertion of two hydroxyl groups onto the aromatic ring, which can lead to the removal of the nitro group as nitrite. researchgate.net

The degradation of aminobenzoic acids, which are structurally related to the target compound, has also been studied. For example, the bacterial degradation of 2-aminobenzoic acid (anthranilate) can proceed via catechol or gentisate pathways. nih.gov However, some studies have indicated that compounds like 2-amino-5-nitrobenzoic acid can persist in sewage under both aerobic and anaerobic conditions for extended periods, suggesting that its degradation can be slow in certain environments. researchgate.net The photolysis of dinitrotoluenes, another class of nitroaromatics, can lead to the formation of aminonitrobenzoic acids, indicating a potential abiotic transformation pathway in the environment. dtic.mil

The environmental fate of this compound is therefore dependent on the presence of suitably adapted microbial communities and environmental conditions that favor either reductive or oxidative degradation pathways.

Use as Chemical Intermediates in Various Industrial Processes

This compound is a significant intermediate in several industrial applications, primarily in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.comchemicalbook.com Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with the nitro group, makes it a versatile precursor for the synthesis of more complex molecules. nbinno.com

Table 1: Industrial Applications of this compound

Industrial SectorSpecific ApplicationExamples of Final Products
Pharmaceuticals Synthesis of Active Pharmaceutical Ingredients (APIs)Quinolone-based antimalarial drugs (e.g., Chloroquine), Angiotensin II receptor blockers (e.g., Telmisartan), Nitro-substituted quinazolones
Agrochemicals Synthesis of pesticides and fungicidesExperimental fungicides targeting rice blast and wheat rust
Dyes and Pigments Diazo component in the manufacturing of azo dyesAzo dyes, Indigo dyes

In the pharmaceutical industry, it is a critical building block for the synthesis of quinoline-based antimalarial drugs and certain angiotensin II receptor blockers. It also serves as an intermediate in the preparation of nitro-substituted quinazolones. chemicalbook.comguidechem.com The agrochemical sector utilizes this compound for the development of advanced fungicides. Furthermore, in the dye industry, o-aminocarboxylic acids like this compound are used in the synthesis of azo and indigo dyes. nih.govresearchgate.net

Development of Sustainable and Environmentally Benign Synthetic Processes

The traditional chemical synthesis of nitroaromatic compounds often involves harsh reaction conditions and the use of strong acids, which raise environmental concerns. Consequently, there is a growing interest in developing more sustainable and environmentally friendly synthetic routes for compounds like this compound.

Key areas of development in green synthesis for related compounds include:

Solvent-Free and Catalyst-Free Reactions : Research has shown the successful synthesis of 2-anilino nicotinic acid derivatives in the absence of solvents and catalysts, which significantly reduces waste and environmental impact. researchgate.netresearchgate.net

Use of Greener Solvents : The use of water as a solvent in the synthesis of azoxybenzenes from anilines presents an environmentally friendly alternative to traditional organic solvents. nih.gov

Bio-based Synthesis : The biosynthesis of aminobenzoic acid and its derivatives from renewable resources like glucose is being explored as a sustainable alternative to petroleum-based synthesis. researchgate.netrepec.orgmdpi.com This approach utilizes microbial pathways, such as the shikimate pathway, to produce these aromatic compounds. mdpi.com

Enzymatic Nitration : For the synthesis of dyes, research is being conducted on enzymatic nitration pathways as a greener alternative to traditional chemical nitration.

While specific green synthesis methods for this compound are not extensively detailed in the provided search results, the principles and methodologies being developed for structurally similar compounds indicate a clear trend towards more sustainable production processes in the chemical industry.

Waste Management and By-product Utilization in Production

The synthesis of this compound, which typically involves the nitration of o-chlorobenzoic acid followed by reduction, generates waste streams that require careful management. prepchem.comgoogle.com A significant challenge in the production of this compound is ensuring high purity and minimizing the formation of isomeric impurities, such as 2-Amino-3-Nitrobenzoic Acid and 4-Amino-3-Nitrobenzoic Acid. These isomers, if not effectively separated, become part of the waste stream.

The nitration process itself often uses a mixture of nitric and sulfuric acids, leading to the generation of spent acids. The management and regeneration of these spent acids are crucial aspects of waste management in the production of nitroaromatic compounds.

While specific by-product utilization strategies for the production of this compound are not detailed in the provided results, the broader field of chemical synthesis is increasingly focused on circular economy principles. This includes finding applications for by-products or developing synthetic routes that minimize their formation altogether. The development of more selective and efficient synthetic methods, as discussed in the context of green chemistry, directly contributes to better waste management by reducing the generation of unwanted side products.

Q & A

Q. Optimization Tips :

  • Adjust stoichiometric ratios (e.g., 1.2 equivalents of aniline) to minimize side products.
  • Use inert atmospheres (N₂) to prevent oxidation of the anilino group.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Basic Research Question
Key techniques include:

  • IR Spectroscopy : Identify the nitro (NO₂) asymmetric stretch (~1520 cm⁻¹) and carboxylic acid (C=O) stretch (~1680 cm⁻¹). The absence of C-Cl peaks (~750 cm⁻¹) confirms successful substitution .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 258 for C₁₃H₁₀N₂O₄) and fragmentation patterns validate the molecular structure .
  • NMR :
    • ¹H NMR : Aromatic protons adjacent to the nitro group show deshielding (δ 8.2–8.5 ppm). The anilino NH proton appears as a broad singlet (~δ 5.5 ppm) .
    • ¹³C NMR : Carboxylic acid carbon resonates at ~δ 170 ppm, while nitro-substituted carbons appear at ~δ 145 ppm .

Q. Solutions :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
  • SHELXL Refinement :
    • Apply ISOR and DELU restraints to manage anisotropic displacement parameters for disordered atoms .
    • Use TWIN and BASF commands to model twinned crystals .
    • Refine hydrogen atoms using AFIX constraints for carboxylic acid protons .

Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry using PLATON .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Advanced Research Question
Methodology :

  • Derivative Synthesis : Modify substituents on the anilino ring (e.g., electron-withdrawing groups at para-position) to assess electronic effects .
  • Bioassay Design :
    • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) .
    • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina ) to predict binding affinity with target proteins .

Data Analysis : Correlate substituent Hammett constants (σ) with bioactivity trends to identify pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.